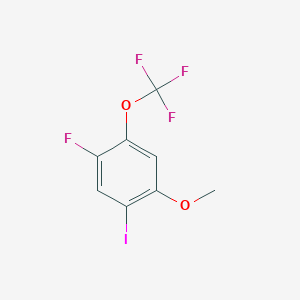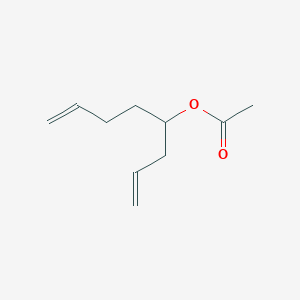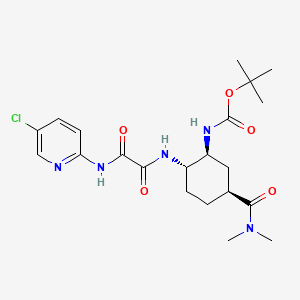
(1S,2S 5S)-tert-Butyl Edoxaban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5S)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Edoxaban itself is a direct factor Xa inhibitor, which means it works by blocking the activity of factor Xa, an enzyme involved in blood clotting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-tert-Butyl Edoxaban involves several steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically starts with the preparation of the core structure through a series of condensation and cyclization reactions. The tert-butyl group is then introduced using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of (1S,2S,5S)-tert-Butyl Edoxaban follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,5S)-tert-Butyl Edoxaban undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Aplicaciones Científicas De Investigación
(1S,2S,5S)-tert-Butyl Edoxaban has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new anticoagulants.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in conditions requiring anticoagulation.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs.
Mecanismo De Acción
The mechanism of action of (1S,2S,5S)-tert-Butyl Edoxaban involves the inhibition of factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood clotting cascade. By inhibiting factor Xa, the compound effectively reduces the formation of blood clots. The molecular targets include the active site of factor Xa, where the compound binds and prevents its activity.
Comparación Con Compuestos Similares
Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor with a different chemical structure.
Apixaban: Similar mechanism of action but with distinct pharmacokinetic properties.
Dabigatran: A direct thrombin inhibitor, differing in its target within the coagulation cascade.
Uniqueness
(1S,2S,5S)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for factor Xa. This stereoisomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers and similar compounds, making it a valuable subject of study in the development of new anticoagulants.
Propiedades
Fórmula molecular |
C21H30ClN5O5 |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m0/s1 |
Clave InChI |
YJDLJNAWLBVIRF-QEJZJMRPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)

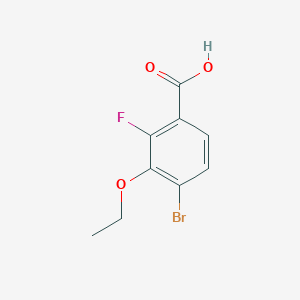
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid](/img/structure/B13430172.png)
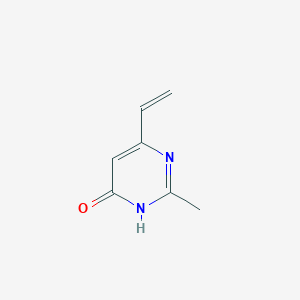
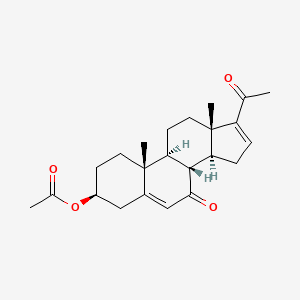


![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)
